molecular formula C16H17ClN6 B12270963 6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile

6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12270963
M. Wt: 328.80 g/mol
InChI Key: TUIJQNVWIRSEAH-UHFFFAOYSA-N
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Description

6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyridine ring substituted with a piperidine moiety, which is further functionalized with a chloropyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chloropyrimidine Intermediate: The chloropyrimidine moiety can be synthesized through the chlorination of pyrimidine derivatives using reagents like phosphorus oxychloride (POCl3) under reflux conditions.

    N-Alkylation of Piperidine: The piperidine ring is alkylated using methyl iodide (CH3I) in the presence of a base such as cesium carbonate (Cs2CO3) in a solvent like dimethylformamide (DMF).

    Coupling Reaction: The chloropyrimidine intermediate is then coupled with the N-methylpiperidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a boronic acid reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as kinase inhibitors or antimicrobial agents.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.

    Materials Science: The compound’s heterocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream biological pathways. The presence of the chloropyrimidine moiety allows for specific interactions with nucleophilic residues in the target proteins, leading to the modulation of their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile
  • 6-{4-[(5-Bromopyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile
  • 6-{4-[(5-Fluoropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloropyrimidine moiety. This structural feature allows for unique interactions with biological targets, making it a valuable compound for drug discovery and other scientific research applications.

Properties

Molecular Formula

C16H17ClN6

Molecular Weight

328.80 g/mol

IUPAC Name

6-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C16H17ClN6/c1-22(16-20-10-13(17)11-21-16)14-4-6-23(7-5-14)15-3-2-12(8-18)9-19-15/h2-3,9-11,14H,4-7H2,1H3

InChI Key

TUIJQNVWIRSEAH-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC=C(C=C2)C#N)C3=NC=C(C=N3)Cl

Origin of Product

United States

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